molecular formula C10H12N2S B2371193 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile CAS No. 501074-85-7

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile

Cat. No. B2371193
M. Wt: 192.28
InChI Key: PQMTYQGEOMDXFT-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 501074-85-7 . It has a molecular weight of 192.28 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Reactivity and Transformation

  • Anti-oximes of 2-pyridylacetic acid esters, closely related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, can rapidly transform into pyridine-2-carbonitrile under various conditions (Kim, Lantrip, & Fuchs, 2001).

Synthesis and Photophysical Properties

  • Tetrapyrazinoporphyrazines with different numbers of peripheral pyridyl rings, including tert-butylsulfanyl substituents, have been synthesized. These compounds exhibit unique photophysical properties, such as shifts in Q-band and B-band positions and varying singlet oxygen quantum yields (Zimcik et al., 2009).

Microbiological Activity

  • Synthesis and microbiological activity studies of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, derived from similar compounds, have been conducted. Some of these derivatives exhibit significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

Molecular Modeling and QSAR Analysis

  • QSAR analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles, related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, shows that antimycobacterial activity increases with electron withdrawing substituents. This indicates a critical role for HOMO orbitals in molecular interactions (Klimešová et al., 2000).

Domino Synthesis Reactions

  • A novel domino reaction has been developed for synthesizing heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, using derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile (Bondarenko et al., 2016).

Application in Oxidation Chemistry

  • Substituted pyridines like 4-tert-butylpyridine, which are structurally similar to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, have been used in modified Gif oxidation processes. This highlights their role in enhancing the yield of oxidation products (Barton & Li, 1998).

Synthesis of Fluorinated Nucleosides

  • The compound has been utilized in synthesizing fluorinated pyrrolo[2,3-b]pyridines, indicating its potential in developing novel adenosme deaminase and inosine 5'-monophosphate dehydrogenase inhibitors (Iaroshenko et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, following all safety precautions outlined in the SDS.

properties

IUPAC Name

2-tert-butylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMTYQGEOMDXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile

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